molecular formula C11H12Cl2N2O2 B11761560 ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate

ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate

Cat. No.: B11761560
M. Wt: 275.13 g/mol
InChI Key: ADPSMTFVUBHIMA-XNTDXEJSSA-N
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Description

Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate (molecular formula: C₁₁H₁₁Cl₂N₂O₂) is a hydrazone-based compound characterized by a chloro-substituted phenyl ring and an ester functional group. This compound belongs to a class of α-chloro-hydrazonoacetates, which are widely studied for their utility in synthesizing heterocyclic compounds and as intermediates in medicinal chemistry . The (2E)-configuration of the hydrazone double bond is critical for its reactivity and molecular interactions, as demonstrated in photolysis and cyclization reactions .

Properties

Molecular Formula

C11H12Cl2N2O2

Molecular Weight

275.13 g/mol

IUPAC Name

ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate

InChI

InChI=1S/C11H12Cl2N2O2/c1-3-17-11(16)10(13)15-14-9-6-4-5-8(12)7(9)2/h4-6,14H,3H2,1-2H3/b15-10+

InChI Key

ADPSMTFVUBHIMA-XNTDXEJSSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=C(C(=CC=C1)Cl)C)/Cl

Canonical SMILES

CCOC(=O)C(=NNC1=C(C(=CC=C1)Cl)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl 2-chloroacetate with 3-chloro-2-methylphenylhydrazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenylhydrazones.

Scientific Research Applications

Chemical Synthesis

Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate is utilized as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating new chemical entities. For instance, it can react with different electrophiles to form diverse products, enhancing its utility in synthetic organic chemistry.

Pharmaceutical Development

One of the most notable applications of this compound is in the pharmaceutical industry. It serves as an important intermediate in the synthesis of anticoagulant medications such as Apixaban. The synthesis pathway involves several steps where this compound contributes to the formation of biologically active molecules, highlighting its significance in drug formulation and development processes.

Biological Research

This compound has been investigated for its biological activity. Studies have shown that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating bacterial infections. Research indicates that compounds related to this hydrazone have demonstrated effectiveness against various bacterial strains, showcasing their potential for therapeutic applications.

Antimicrobial Evaluation

A study focused on pyrazole derivatives, including those related to this compound, revealed significant bactericidal activity against multiple strains. The results indicated not only effective inhibition of bacterial growth but also notable antibiofilm properties, which are crucial for combating persistent infections.

Pharmaceutical Intermediate

Research has established that this compound plays a vital role as an intermediate in synthesizing Apixaban, an anticoagulant medication. Its involvement in drug formulation underscores its importance within the pharmaceutical sector, particularly regarding quality control and efficacy.

Toxicity Studies

Toxicity assessments have shown that derivatives of this compound exhibit low cytotoxicity, with IC50 values greater than 60 μM. This favorable safety profile suggests potential for further development in medicinal chemistry.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activities. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The structural diversity of analogous compounds arises from differences in substituent positions and electronic properties on the phenyl ring (Table 1).

Table 1: Substituent Comparison of Selected Hydrazonoacetates

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Configuration
Target Compound 3-Cl, 2-Me C₁₁H₁₁Cl₂N₂O₂ 275.13 (2E)
Ethyl (2E)-2-chloro-2-[(3,5-dichlorophenyl)hydrazinylidene]acetate 3-Cl, 5-Cl C₁₀H₉Cl₃N₂O₂ 295.50 (2E)
Ethyl (2Z)-2-chloro-2-[(4-chlorophenyl)hydrazinylidene]acetate 4-Cl C₁₀H₁₀Cl₂N₂O₂ 261.10 (2Z)
Ethyl (2Z)-2-chloro-2-[(2-chlorophenyl)hydrazinylidene]acetate 2-Cl C₁₀H₁₀Cl₂N₂O₂ 261.10 (2Z)
Ethyl (2Z)-2-chloro-2-[(4-methoxyphenyl)hydrazinylidene]acetate 4-OMe C₁₁H₁₃ClN₂O₃ 270.69 (2Z)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorine substituents (electron-withdrawing) enhance electrophilicity at the hydrazone nitrogen, promoting cyclization reactions . Methoxy groups (electron-donating) may reduce reactivity but improve solubility .
  • Substituent Position : Ortho-substituents (e.g., 2-Cl in ) induce steric hindrance, affecting molecular packing and hydrogen bonding . Para-substituents (e.g., 4-Cl in ) allow planar arrangements, facilitating π-π stacking .

Key Observations :

  • Microwave Irradiation : Enhances reaction efficiency for (E)-configured products (e.g., 45–70% yields in ) compared to conventional heating (20–36% yields) .
  • Diazonium Salt Stability : Electron-withdrawing substituents (e.g., Cl) stabilize diazonium intermediates, improving coupling yields .

Structural and Crystallographic Features

X-ray crystallography reveals critical differences in molecular geometry and intermolecular interactions (Table 3).

Table 3: Structural Parameters of Selected Compounds

Compound Dihedral Angle (°) Hydrogen Bonding Configuration Reference
Ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate 7.35 (benzimidazole), 18.23 (nitrophenyl) C–H···O, N–H···O chains along b-axis (2E)
Ethyl (2Z)-2-chloro-2-(phenylhydrazinylidene)acetate 0.8 (Caryl–NH–N=C) N–H···O helical chains (2Z)
Target Compound (predicted) ~10–15 Likely C–H···Cl and N–H···O interactions (2E)

Key Observations :

  • Hydrogen Bonding : Z-configured hydrazones (e.g., ) form helical chains via N–H···O bonds, whereas E-isomers (e.g., ) exhibit planar packing with C–H···O interactions.
  • Dihedral Angles : Bulky substituents (e.g., 3-Cl, 2-Me in the target compound) may increase dihedral angles between aromatic rings and the acetate group, reducing conjugation .

Biological Activity

Ethyl (2E)-2-chloro-2-[(3-chloro-2-methylphenyl)hydrazinylidene]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents an overview of its biological activity, including relevant research findings, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound is characterized by the presence of a chloro group, a hydrazinylidene moiety, and an ethyl acetate functional group. Its molecular formula is C11H12Cl2N2O2C_{11}H_{12}Cl_2N_2O_2, with a molecular weight of approximately 275.14 g/mol. The structural configuration allows for various interactions with biological targets, making it a candidate for pharmacological studies.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity against various cancer cell lines. For instance, compounds with similar hydrazone structures have shown promising results in inhibiting the growth of colon carcinoma cells (HCT-15) and other tumor models . The presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects by increasing the compound's reactivity towards nucleophiles in cancer cells.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The chloro and hydrazone functionalities can interact with key enzymes involved in cell proliferation and apoptosis, leading to inhibited tumor growth.
  • Protein-Ligand Interaction : The compound may form covalent bonds with nucleophilic sites on proteins, altering their structure and function. This interaction is crucial for its anticancer properties .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

  • In Vitro Studies : A study examining the cytotoxicity of related hydrazone derivatives found that compounds with similar structures displayed IC50 values lower than standard chemotherapeutics like doxorubicin against various cancer cell lines, indicating strong anticancer potential .
  • Docking Studies : Molecular docking simulations have revealed that this compound interacts favorably with target proteins implicated in cancer progression, suggesting a rational basis for its observed biological activity .

Applications in Scientific Research

This compound has diverse applications:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing novel anticancer agents.
  • Biological Assays : The compound is utilized in various assays to evaluate enzyme inhibition and protein interactions.

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